molecular formula C29H46N2O2 B12749869 Acetamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)- CAS No. 117554-50-4

Acetamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)-

Cat. No.: B12749869
CAS No.: 117554-50-4
M. Wt: 454.7 g/mol
InChI Key: FOMXXYYRAAYBQV-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Acetamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)- is a complex organic molecule with the systematic IUPAC name N-(2,5-dimethylpyrrol-1-yl)-2-(3-pentadecylphenoxy)acetamide. Its molecular formula is C~29~H~45~ClN~2~O~2~, yielding a molecular weight of 489.1 g/mol. The compound features a phenoxyacetamide backbone substituted with a pentadecyl chain at the meta-position and a 2,5-dimethylpyrrole group attached via an amide linkage. Key identifiers include the CAS Registry Number 117554-52-6 and the DSSTox Substance ID DTXSID90151818.

The structure combines a hydrophobic pentadecyl chain (C~15~H~31~) with a polar acetamide-pyrrole moiety, creating amphiphilic properties. The pyrrole ring’s methylation at the 2- and 5-positions enhances steric stability, while the phenoxy group’s chlorination at the para-position introduces electronic effects. These structural attributes are critical for its reactivity and potential interactions in biological systems.

Properties

CAS No.

117554-50-4

Molecular Formula

C29H46N2O2

Molecular Weight

454.7 g/mol

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-2-(3-pentadecylphenoxy)acetamide

InChI

InChI=1S/C29H46N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-27-19-17-20-28(23-27)33-24-29(32)30-31-25(2)21-22-26(31)3/h17,19-23H,4-16,18,24H2,1-3H3,(H,30,32)

InChI Key

FOMXXYYRAAYBQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NN2C(=CC=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Corrosion Inhibitors

  • 2-(4-Allyl-2-methoxyphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl) acetamide (): Substituents: 4-Allyl-2-methoxyphenoxy group. Activity: Demonstrated 85–92% corrosion inhibition efficiency for mild steel in 1.0 M HCl via adsorption, forming a protective film .

Herbicidal Acetamides

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) (): Substituents: Chloro, diethylphenyl, and methoxymethyl groups. Activity: Inhibits fatty acid elongation in weeds . Comparison: The absence of chloro and methoxymethyl groups in the target compound likely eliminates herbicidal activity, but the pyrrole moiety could introduce novel mechanisms.

Physicochemical Properties

Compound LogP* Water Solubility Key Substituents
Target Compound ~9.5† Low 3-Pentadecylphenoxy, 2,5-dimethylpyrrole
2-(4-Allyl-2-methoxyphenoxy) analog ~3.8 Moderate Allyl, methoxy
WH7 ~2.1 High Chloro, triazole
Alachlor ~3.0 Moderate Chloro, methoxymethyl

*Estimated using fragment-based methods. †Predicted via CLOGP.

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves two key steps:

  • Formation of the acetamide linkage.
  • Introduction of the pentadecylphenoxy group.

Step 1: Formation of the Acetamide Linkage

  • React 2,5-dimethylpyrrole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride.
  • The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrogen chloride byproduct and drive the reaction forward.

Step 2: Introduction of the Pentadecylphenoxy Group

  • The pentadecylphenoxy group can be introduced via:
    • Nucleophilic Substitution: A phenolic compound (e.g., 3-pentadecylphenol) reacts with a suitable electrophile such as an alkyl halide or tosylate.
    • Coupling Reactions: Use of reagents like sodium hydride to deprotonate the phenol, followed by coupling with an acetamide derivative.

Alternative Synthetic Methods

Method A: Direct Coupling

  • Combine 2,5-dimethylpyrrole and an activated phenolic derivative (e.g., 3-pentadecylphenol with a leaving group).
  • Employ coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate bond formation.

Method B: Sequential Assembly

  • Synthesize intermediates separately:
    • Prepare the acetamide derivative first.
    • Introduce the pentadecylphenoxy group in a separate step using nucleophilic substitution or esterification techniques.

Reaction Conditions and Optimization

Parameter Typical Conditions
Solvent Dichloromethane (DCM), tetrahydrofuran (THF)
Temperature Room temperature to mild heating (25–80°C)
Catalyst/Base Pyridine, triethylamine, or sodium hydride
Reaction Time Several hours to overnight
Purification Chromatography (e.g., silica gel column)

Spectroscopic Confirmation

After synthesis, the product is typically confirmed through:

  • NMR Spectroscopy: To verify chemical shifts corresponding to the pyrrole ring, acetamide group, and long alkyl chain.
  • IR Spectroscopy: To identify characteristic functional groups such as amides and ethers.

Challenges in Synthesis

  • Sensitivity to moisture and air during certain steps requires inert atmosphere conditions (e.g., nitrogen or argon).
  • The long alkyl chain can introduce steric hindrance, potentially affecting reaction efficiency.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Acetamide Formation 2,5-dimethylpyrrole + acetyl chloride Base required; neutralizes HCl byproduct
Phenoxy Group Addition 3-pentadecylphenol + alkyl halide Nucleophilic substitution or coupling agents

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